molecular formula C13H13NO B11512640 2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline

2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B11512640
M. Wt: 199.25 g/mol
InChI Key: HPSNIUICAUEOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety. The presence of methyl groups at positions 2 and 4 adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of substituted quinoline derivatives. One common method involves the reaction of 2-methyl-3-(3,3-dichloroallyl)-4-hydroxyquinolines with appropriate reagents to form the desired furoquinoline structure . Another approach includes the use of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) under mild conditions to yield the dihydrofuroquinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline is unique due to its fused furan-quinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,4-dimethyl-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C13H13NO/c1-8-7-11-9(2)10-5-3-4-6-12(10)14-13(11)15-8/h3-6,8H,7H2,1-2H3

InChI Key

HPSNIUICAUEOEN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3=CC=CC=C3N=C2O1)C

Origin of Product

United States

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